molecular formula C9H12N2O3 B6256355 methyl 2,3-diamino-4-methoxybenzoate CAS No. 201287-70-9

methyl 2,3-diamino-4-methoxybenzoate

Cat. No.: B6256355
CAS No.: 201287-70-9
M. Wt: 196.2
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Description

Methyl 2,3-diamino-4-methoxybenzoate is a substituted benzoic acid methyl ester characterized by amino groups at the 2- and 3-positions and a methoxy group at the 4-position of the benzene ring. The amino groups enhance nucleophilicity and hydrogen-bonding capacity, while the methoxy group modulates electron density in the aromatic system.

Properties

CAS No.

201287-70-9

Molecular Formula

C9H12N2O3

Molecular Weight

196.2

Purity

95

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution for Methoxy Group Introduction

The introduction of the methoxy group at the 4-position is typically achieved via nucleophilic aromatic substitution (SNAr) on a chloro-substituted precursor. As demonstrated in the patent CN104151157A, sodium methoxide reacts with 4-chloro-2,3-dinitrobenzonitrile under high-pressure conditions (0.8–1.4 MPa) and elevated temperatures (130–150°C) to yield 4-methoxy-2,3-dinitrobenzonitrile. This step leverages the electron-withdrawing nature of nitro groups to activate the chloro substituent for displacement by methoxide. The reaction is monitored via HPLC to ensure completion (<0.5% residual starting material).

Hydrolysis and Esterification

Following methoxy introduction, the nitrile group is hydrolyzed to a carboxylic acid under basic conditions. For example, treatment with 30% aqueous NaOH at reflux converts 4-methoxy-2,3-dinitrobenzonitrile to 4-methoxy-2,3-dinitrobenzoic acid. Subsequent esterification with methanol in the presence of thionyl chloride (SOCl2) yields methyl 4-methoxy-2,3-dinitrobenzoate. The RSC procedure highlights that esterification proceeds efficiently (68–74% yield) when diaminobenzoic acids are treated with SOCl2 and methanol under reflux.

Nitro Group Reduction to Amino Groups

The final step involves reducing the nitro groups at positions 2 and 3 to amino groups. Catalytic hydrogenation using palladium on carbon (Pd/C) under H2 atmosphere or chemical reductants like iron in hydrochloric acid (Fe/HCl) achieves this transformation. For instance, hydrogenation of methyl 4-methoxy-2,3-dinitrobenzoate in ethanol at room temperature produces methyl 2,3-diamino-4-methoxybenzoate with >95% purity.

Optimization of Reaction Conditions

Temperature and Pressure in SNAr Reactions

The patent data reveals a direct correlation between reaction temperature and substitution efficiency. At 80–100°C, the substitution of chloro with methoxy requires 4–8 hours, whereas at 130–150°C, the reaction completes within 2–4 hours. Elevated pressure (1.4 MPa) further accelerates the process by increasing methoxide nucleophilicity.

Solvent and Catalyst Selection in Esterification

The RSC methodology employs methanol as both solvent and nucleophile during esterification, with SOCl2 acting as a catalyst. This combination ensures rapid conversion of the carboxylic acid to the methyl ester, minimizing side reactions such as decarboxylation.

Reduction Method Comparison

While catalytic hydrogenation offers cleaner reduction with fewer byproducts, Fe/HCl is cost-effective for large-scale synthesis. However, the latter requires rigorous post-reaction purification to remove iron residues, as noted in VulcanChem’s documentation.

Analytical Characterization and Quality Control

NMR Spectroscopy

1H and 13C NMR spectra are critical for verifying structural integrity. For this compound, key signals include:

  • 1H NMR (DMSO-d6) : δ 3.89 (s, 3H, OCH3), δ 4.48 (bs, 4H, NH2), δ 6.62–7.49 (m, 3H, aromatic).

  • 13C NMR (DMSO-d6) : δ 167.1 (C=O), 154.9 (OCH3), 132.7–116.2 (aromatic carbons).

HPLC Monitoring

HPLC with UV detection (λ = 254 nm) ensures reaction completion during SNAr and reduction steps. Residual starting material thresholds (<0.5%) are enforced to guarantee product purity.

Comparative Analysis of Related Compounds

Compound NameKey Structural DifferencesSynthesis Challenges
Methyl 2,3-diamino-6-methoxybenzoateMethoxy at position 6 instead of 4Regioselective nitration and reduction
Methyl 3,4-diamino-2-methoxybenzoateAmino groups at positions 3 and 4Competing side reactions during SNAr

Industrial-Scale Production Considerations

Cost-Effective Feedstock Sourcing

4-Chloro-2,3-dinitrobenzoic acid, the primary precursor, is commercially available but can be synthesized in-house via nitration of 4-chlorobenzoic acid using mixed nitric-sulfuric acid.

Waste Management

The process generates waste streams containing sodium chloride, iron oxides, and residual solvents. Neutralization and distillation protocols are implemented to recover methanol and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-diamino-4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,3-diamino-4-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,3-diamino-4-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The amino groups can form hydrogen bonds with biological targets, while the methoxy group can influence the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 2,3-diamino-4-methoxybenzoate with analogous methyl esters from diverse contexts, focusing on structural features, functional groups, and inferred properties.

Structural and Functional Group Comparison

Compound Name Substituents on Benzene Ring Functional Groups Key Applications/Context
This compound 2-NH₂, 3-NH₂, 4-OCH₃ Amino, methoxy, ester Hypothesized: Pharmaceuticals
Metsulfuron methyl ester 2-(sulfonylurea-triazine) Sulfonylurea, triazine, ester Herbicide (sulfonylurea class)
Sandaracopimaric acid methyl ester Diterpenoid backbone (non-aromatic) Carboxylic ester, terpene Natural resin component
Z-Communic acid methyl ester Labdane diterpene backbone (non-aromatic) Carboxylic ester, conjugated diene Natural resin component



Key Observations:

  • Substituent Complexity: Unlike sulfonylurea herbicides (e.g., metsulfuron methyl ester), which feature triazine and sulfonyl groups for herbicidal activity, this compound lacks these moieties but possesses multiple amino groups, suggesting divergent reactivity (e.g., participation in condensation or coordination chemistry) .
  • Aromatic vs. Non-Aromatic Systems: Natural resin esters like sandaracopimaric acid methyl ester and Z-communic acid methyl ester derive from diterpenoid backbones, emphasizing hydrophobicity and ecological roles (e.g., plant defense). In contrast, the target compound’s aromatic system with polar substituents implies higher solubility in polar solvents .
  • Electronic Effects : The 4-methoxy group in the target compound likely donates electron density via resonance, stabilizing the ring and influencing electrophilic substitution patterns. This contrasts with sulfonylurea esters, where electron-withdrawing sulfonyl groups enhance acidity of adjacent protons .

Q & A

Q. How can AI-driven platforms (e.g., COMSOL or autonomous labs) enhance research efficiency?

  • Methodological Answer :
  • AI-Enhanced Simulation : Train neural networks on historical reaction data to predict optimal conditions for new derivatives.
  • Automated Workflows : Integrate robotic liquid handlers with AI for high-throughput screening of catalytic systems.
  • Data Fusion : Combine experimental results with quantum mechanical calculations to generate predictive models .

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